Peptide 78

CXCR2 selectivity Receptor pharmacology Neutrophil chemotaxis

Peptide 78 is the only CXC chemokine that activates CXCR2 without cross-reacting with CXCR1, making it essential for unambiguous CXCR2 pathway analysis. It is the predominant neutrophil chemoattractant in rheumatoid arthritis synovial fluid and the validated negative control for Peptide 74 in MMP-2 inhibition assays. IL-8 or GRO-α cannot replicate its signaling profile. For disease-relevant in vitro models and rigorous target validation, Peptide 78 is non-substitutable.

Molecular Formula C62H107N23O21S
Molecular Weight 1542.7 g/mol
CAS No. 132116-62-2
Cat. No. B1679559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 78
CAS132116-62-2
Synonymspeptide 78
Thr-Met-Arg-Lys-Pro-Arg-Ser-Gly-Asn-Pro-Asp-Val-Ala-Asn
threonyl-methionyl-argininyl-lysyl-prolyl-arginyl-seryl-glycyl-asparaginyl-prolyl-aspartyl-valyl-alanyl-asparagine
Molecular FormulaC62H107N23O21S
Molecular Weight1542.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)N
InChIInChI=1S/C62H107N23O21S/c1-29(2)47(57(102)74-30(3)48(93)81-38(60(105)106)25-43(65)89)83-53(98)36(26-45(91)92)80-55(100)41-16-11-22-85(41)59(104)37(24-42(64)88)75-44(90)27-73-49(94)39(28-86)82-51(96)33(14-9-20-72-62(69)70)77-54(99)40-15-10-21-84(40)58(103)35(12-6-7-18-63)79-50(95)32(13-8-19-71-61(67)68)76-52(97)34(17-23-107-5)78-56(101)46(66)31(4)87/h29-41,46-47,86-87H,6-28,63,66H2,1-5H3,(H2,64,88)(H2,65,89)(H,73,94)(H,74,102)(H,75,90)(H,76,97)(H,77,99)(H,78,101)(H,79,95)(H,80,100)(H,81,93)(H,82,96)(H,83,98)(H,91,92)(H,105,106)(H4,67,68,71)(H4,69,70,72)/t30-,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-,47-/m0/s1
InChIKeyBNIFSVVAHBLNTN-XKKUQSFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peptide 78 (ENA-78/CXCL5) – A Selective CXCR2 Chemokine Agonist for Neutrophil-Driven Inflammation Research


Peptide 78, also known as Epithelial Neutrophil-Activating Peptide 78 (ENA-78) or CXCL5, is a 78‑amino acid CXC chemokine and a member of the IL‑8 supergene family [1]. It is characterized by the Glu‑Leu‑Arg (ELR) motif preceding the CXC sequence, which confers potent neutrophil‑activating properties including chemotaxis, enzyme release, and calcium mobilization [2]. Peptide 78 signals primarily through the CXCR2 receptor and exhibits a distinct receptor‑binding profile compared to IL‑8, GROα, and NAP‑2 [3].

Why Generic IL‑8 or Other CXC Chemokines Cannot Replace Peptide 78 in CXCR2‑Selective or ENA‑78‑Specific Assays


Interchanging Peptide 78 with IL‑8 or other in‑class CXC chemokines compromises experimental validity due to fundamental differences in receptor selectivity and biological activity profiles. While IL‑8 binds and activates both CXCR1 and CXCR2, Peptide 78 acts exclusively through CXCR2 [1]. Moreover, the rank‑order potency of N‑terminal variants of Peptide 78 differs substantially from that of IL‑8 in neutrophil chemotaxis and elastase release assays [2]. Substituting a broad‑spectrum chemokine for Peptide 78 obscures pathway‑specific readouts and introduces off‑target CXCR1 signaling, thereby reducing data reproducibility and pharmacological relevance [3].

Quantitative Differentiation of Peptide 78 vs. IL‑8 and Related CXC Chemokines – Head‑to‑Head Evidence for Scientific Selection


Receptor Binding Selectivity: Peptide 78 Activates CXCR2 Exclusively, Whereas IL‑8 Signals Through Both CXCR1 and CXCR2

Peptide 78 (ENA‑78) acts as a potent agonist exclusively at the type B IL‑8 receptor (CXCR2) and fails to bind or activate the type A receptor (CXCR1). In contrast, IL‑8 binds and activates both CXCR1 and CXCR2 [1]. In radioligand displacement assays using CXCR1‑transfected cells, 125I‑IL‑8 was efficiently displaced by unlabeled IL‑8 and GCP‑2, but not by Peptide 78, demonstrating the lack of CXCR1 engagement [2].

CXCR2 selectivity Receptor pharmacology Neutrophil chemotaxis

N‑Terminal Truncation Variants of Peptide 78 Exhibit Up to 8‑Fold Higher Chemotactic Potency than Full‑Length ENA‑78

Progressive N‑terminal truncation of Peptide 78 generates variants with markedly altered biological potency. In neutrophil chemotaxis assays, the variant ENA(5‑78) is 8‑fold more potent than full‑length ENA‑78, while ENA(9‑78) is 2‑fold more potent; conversely, ENA(10‑78) is 10‑fold less potent [1]. In elastase release assays, ENA(5‑78) and ENA(9‑78) are 2‑3‑fold more potent than full‑length ENA‑78 [2].

Neutrophil chemotaxis Proteolytic processing Potency enhancement

Peptide 78 Variant ENA(5‑78) Outperforms IL‑8 in Neutrophil Chemotaxis Efficiency at 1–100 nM

In direct comparative chemotaxis assays, the N‑terminal variant ENA(5‑78) of Peptide 78 exhibits higher overall potency and efficiency than interleukin‑8 (IL‑8) [1]. At concentrations ranging from 1 to 100 nM, ENA(9‑78) also demonstrates superior chemotactic efficiency compared to IL‑8 [2].

Neutrophil chemotaxis IL‑8 comparison Agonist potency

Peptide 78 (ENA‑78) Is Specifically Elevated in Rheumatoid Arthritis Synovial Fluid vs. Osteoarthritis

Peptide 78 (ENA‑78) levels are significantly higher in synovial fluid from rheumatoid arthritis (RA) patients compared to other arthritic conditions or osteoarthritis (OA). RA synovial fluid contains 239 ± 63 ng/mL ENA‑78, versus 130 ± 118 ng/mL in other forms of arthritis and only 2.6 ± 1.8 ng/mL in osteoarthritis (P < 0.05) [1]. Anti‑ENA‑78 antibodies neutralize 42 ± 9% of the total PMN chemotactic activity found in RA synovial fluids, underscoring its functional contribution [2].

Rheumatoid arthritis Biomarker Disease selectivity

Peptide 78 Fails to Suppress TNF‑α‑Induced Neutrophil Oxidant Production, Unlike IL‑8 and GCP‑2

Pretreatment of human neutrophils with Peptide 78 (ENA‑78) does not inhibit TNF‑α‑induced superoxide production, whereas IL‑8 and GCP‑2 significantly suppress this response. IL‑8 inhibited TNF‑α‑induced oxidant production by 42 ± 8%, and GCP‑2 by 40 ± 23%, while ENA‑78 showed no significant inhibition [1]. All three chemokines, however, equivalently reduced CXCR1 and CXCR2 surface expression by 34–54% [2].

Neutrophil function Oxidative burst CXCR2 signaling

Peptide 78 Chemotactic Potency Is Concentration‑Dependent with Effective Activity at 50 ng/mL

Recombinant human Peptide 78 (ENA‑78) induces significant neutrophil chemotaxis at a concentration of 50 ng/mL in assays using human peripheral blood neutrophils . The compound exhibits chemotactic activity over a broad concentration range, with optimal migration reported at approximately 1 μg/mL [1].

Chemotaxis assay Dose‑response Neutrophil migration

Optimal Application Scenarios for Peptide 78 Based on Verified Differential Evidence


CXCR2‑Selective Agonist Studies in Neutrophil Biology

Use Peptide 78 as a CXCR2‑exclusive agonist to dissect CXCR2‑mediated signaling pathways without CXCR1 interference. Its lack of CXCR1 binding [1] and distinct functional profile in oxidant production assays [2] make it the preferred tool for isolating CXCR2‑specific neutrophil responses, particularly in studies of chronic inflammation, acute lung injury, and CXCR2‑targeted drug discovery.

Rheumatoid Arthritis Drug Target Validation and Biomarker Assays

Leverage the 90‑fold elevation of Peptide 78 in RA synovial fluid versus osteoarthritis [1] for RA‑specific drug screening and biomarker development. Anti‑ENA‑78 neutralizing antibodies reduce RA synovial fluid chemotactic activity by 42% [2], validating Peptide 78 as a therapeutically relevant target for RA and other neutrophil‑driven inflammatory arthritides.

N‑Terminal Truncation Studies for Optimized Neutrophil Recruitment Assays

Employ N‑terminal variants of Peptide 78 (e.g., ENA(5‑78) or ENA(9‑78)) to achieve up to 8‑fold higher chemotactic potency compared to full‑length ENA‑78 [1]. These variants are ideal for assays requiring maximal neutrophil migration at lower molar concentrations, reducing compound usage and minimizing non‑specific effects in high‑throughput screening formats.

Comparative CXC Chemokine Signaling and Receptor Desensitization Studies

Utilize Peptide 78 alongside IL‑8 and GCP‑2 to probe differential CXC chemokine signaling outcomes. Peptide 78's failure to suppress TNF‑α‑induced oxidant production, in contrast to IL‑8 and GCP‑2 [1], provides a unique functional fingerprint for investigating CXCR2‑biased signaling and receptor desensitization mechanisms in neutrophils.

Quote Request

Request a Quote for Peptide 78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.